Methyl 2-(2-quinoxalinylsulfanyl)acetate

Vue d'ensemble

Description

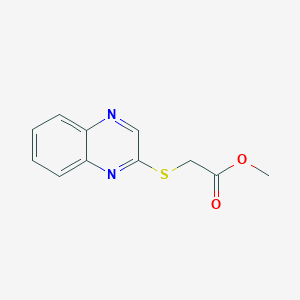

Methyl 2-(2-quinoxalinylsulfanyl)acetate is an organic compound with the molecular formula C11H10N2O2S and a molecular weight of 234.27 g/mol . It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-quinoxalinylsulfanyl)acetate typically involves the reaction of quinoxaline-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-(2-quinoxalinylsulfanyl)acetate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups in the quinoxaline ring can be reduced to amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives of quinoxaline.

Substitution: Various ester derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 2-(2-quinoxalinylsulfanyl)acetate has the molecular formula and a molecular weight of approximately 226.28 g/mol. The compound features a quinoxaline ring, which contributes to its reactivity and biological activity. Its structure can be represented as follows:

- IUPAC Name : Methyl 2-(quinoxalin-2-ylsulfanyl)acetate

- CAS Number : 55338-14-2

Applications in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis due to its ability to participate in various chemical reactions. Some key applications include:

- Synthesis of Heterocycles : This compound can be utilized in the synthesis of complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

- Reagent for Nucleophilic Substitution : It acts as a nucleophile in substitution reactions, allowing for the formation of new carbon-sulfur bonds.

Table 1: Summary of Organic Synthesis Applications

| Application | Description |

|---|---|

| Heterocycle Synthesis | Forms complex structures used in drug design |

| Nucleophilic Substitution | Facilitates carbon-sulfur bond formation |

| Reaction with Electrophiles | Reacts with various electrophiles for functionalization |

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a lead compound for developing new therapeutic agents. Its biological activities include:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for antibiotic development.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, highlighting its potential in oncology.

Case Study: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against several cancer cell lines. Results showed significant inhibition of cell growth in breast and colon cancer models, indicating its potential as an anticancer agent .

Material Science Applications

The compound is also explored in material science for its properties that can enhance the performance of polymers and coatings:

- Polymer Additive : this compound can be used as an additive to improve the thermal stability and mechanical properties of polymer materials.

- Coating Formulations : Its inclusion in coating formulations enhances adhesion and durability, making it suitable for protective coatings.

Table 2: Material Science Applications

| Application | Benefits |

|---|---|

| Polymer Additive | Improves thermal stability and mechanical strength |

| Coating Formulations | Enhances adhesion and durability |

Mécanisme D'action

The mechanism of action of Methyl 2-(2-quinoxalinylsulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparaison Avec Des Composés Similaires

- Methyl 2-(quinoxalin-2-ylthio)acetate

- Methyl 2-(quinoxalin-2-ylsulfanyl)propanoate

- Methyl 2-(quinoxalin-2-ylsulfanyl)butanoate

Comparison: Methyl 2-(2-quinoxalinylsulfanyl)acetate is unique due to its specific ester group and the position of the quinoxaline moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the ester group allows for various substitution reactions, making it a versatile intermediate in organic synthesis .

Activité Biologique

Methyl 2-(2-quinoxalinylsulfanyl)acetate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 234.27 g/mol

- CAS Number : 55338-14-2

The compound features a quinoxaline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the sulfanyl group may also contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial effect can be attributed to the quinoxaline structure, which is known to interfere with bacterial cell wall synthesis and function.

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer properties. A notable study assessed its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cell lines, with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death. This suggests that this compound could serve as a lead compound for further anticancer drug development.

Case Study 1: Efficacy Against Resistant Strains

A recent case study investigated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound was tested in combination with conventional antibiotics to evaluate potential synergistic effects. The results indicated that the combination significantly reduced the MIC values for resistant strains, suggesting a promising avenue for overcoming antibiotic resistance.

Case Study 2: In Vivo Antitumor Activity

Another case study focused on the in vivo antitumor activity of this compound using a mouse model bearing xenografted tumors. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, supporting the in vitro findings regarding its anticancer potential.

Propriétés

IUPAC Name |

methyl 2-quinoxalin-2-ylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)7-16-10-6-12-8-4-2-3-5-9(8)13-10/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNDQVKOWUSXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377049 | |

| Record name | methyl 2-(2-quinoxalinylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55338-14-2 | |

| Record name | methyl 2-(2-quinoxalinylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.